6-Acetyl-N-caboxylate Melatonin Ethyl Ester

Synthetic efficiency Melatonin metabolite synthesis Process chemistry

Researchers requiring 6-hydroxymelatonin for receptor binding or metabolite studies face poor regioisomeric outcomes when oxidizing melatonin directly. 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (CAS 188397-05-9) is the key Karam-route intermediate that enables exclusive C-6 functionalization: • 48% overall yield from melatonin at multi-gram scale via regioselective Friedel-Crafts acylation • Latent 6-hydroxyl group unmasked via Baeyer-Villiger oxidation - no pyrrole ring side reactions • Supplied ≥95% purity, pale yellow crystalline solid (mp 179-181°C) with full COA • N-carboxylate protecting group enables orthogonal deprotection strategies

Molecular Formula C18H22N2O5
Molecular Weight 346.4 g/mol
CAS No. 188397-05-9
Cat. No. B128941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetyl-N-caboxylate Melatonin Ethyl Ester
CAS188397-05-9
Synonyms6-Acetyl-3-[2-(acetylamino)ethyl]-5-methoxy-H-indole-1-carboxylic Acid Ethyl Ester
Molecular FormulaC18H22N2O5
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCCOC(=O)N1C=C(C2=CC(=C(C=C21)C(=O)C)OC)CCNC(=O)C
InChIInChI=1S/C18H22N2O5/c1-5-25-18(23)20-10-13(6-7-19-12(3)22)15-9-17(24-4)14(11(2)21)8-16(15)20/h8-10H,5-7H2,1-4H3,(H,19,22)
InChIKeyLDCAAXMIAGUBJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Acetyl-N-caboxylate Melatonin Ethyl Ester: Key Intermediate and Reference Standard


6-Acetyl-N-caboxylate Melatonin Ethyl Ester (CAS 188397-05-9) is a synthetic N-protected, 6-functionalized indole derivative of melatonin, defined by its role as the pivotal intermediate in the Karam four-step synthesis of 6-hydroxymelatonin, the major human melatonin metabolite [1]. The compound is characterized by a carbamate protecting group at the indole nitrogen and an acetyl substituent regioselectively introduced at the 6-position of the benzene ring, with a molecular formula of C18H22N2O5 and a molecular weight of 346.38 g/mol . It is commercially supplied as a pale yellow crystalline solid with a specified purity of ≥95%, intended exclusively for research and development use as a synthetic building block or reference standard .

Why Generic Substitution Fails


Melatonin, its N-carboxylate precursor, and the terminal metabolite 6-hydroxymelatonin are structurally and functionally distinct from 6-acetyl-N-carboxylate melatonin ethyl ester, precluding generic interchange. Direct oxidation of melatonin affects the electron-rich pyrrole ring rather than the desired 6-position of the benzene ring, yielding regioisomeric mixtures that cannot be resolved into 6-hydroxymelatonin [1]. The N-carboxylate melatonin ethyl ester lacks the 6-acetyl group required for subsequent Baeyer-Villiger oxidation to install the 6-hydroxyl moiety, making it synthetically inert in the critical C–O bond-forming step [1]. Conversely, 6-hydroxymelatonin is the downstream product and is unsuitable as a starting material for further 6-position diversification because the free hydroxyl group would interfere with electrophilic substitution reactions [1]. The acetyl moiety at C-6 of the target compound serves a dual purpose: it activates the 6-position toward oxidation and acts as a latent hydroxyl group that can be unmasked under controlled basic conditions, a synthetic logic that neither melatonin, its N-protected precursor, nor the final metabolite can replicate [1] .

Evidence vs. Closest Analogs and Alternatives


Overall Synthetic Yield Advantage of the Karam Route

The four-step Karam synthesis starting from melatonin, in which 6-acetyl-N-caboxylate melatonin ethyl ester (3a) is the key Friedel-Crafts acylation intermediate, delivers an overall isolated yield of 48% for 6-hydroxymelatonin [1]. In contrast, the Mannich base methodology requires six steps and provides only 23% overall yield, while the Knoevenagel condensation route requires five steps and provides only 19% overall yield [1]. This represents a 2.1-fold yield improvement over the Mannich route and a 2.5-fold improvement over the Knoevenagel route, with the additional advantage of fewer synthetic steps, which reduces cumulative time, reagent costs, and purification losses [1].

Synthetic efficiency Melatonin metabolite synthesis Process chemistry

Regioselective 6-Position Acylation

Direct oxidation of melatonin with ozone, m-CPBA, singlet oxygen, or HCl/DMSO mixtures non-selectively attacks the pyrrole ring, generating complex product mixtures unsuitable for unambiguous 6-hydroxymelatonin production [1]. The carbamate protecting group in compound 2 redirects electrophilic substitution exclusively to the 6-position of the benzene ring. Friedel-Crafts acylation of compound 2 with acetyl chloride and aluminium chloride in 1,2-dichloroethane at 20°C for 60 minutes yields compound 3a in 84% isolated yield as a single regioisomer whose structure was confirmed by COSY ¹H–¹H and HMQC 2D NMR spectroscopy [1]. When the identical reaction was inadvertently allowed to proceed overnight under the same conditions, the phenol 3b (6-hydroxy derivative) was isolated in 95% yield rather than the acetylated product, demonstrating that the 6-position is the exclusive site of electrophilic attack under these conditions [1].

Regioselectivity Friedel-Crafts acylation Indole functionalization

Thermal Property Differentiation from Analogs

The melting point of 6-acetyl-N-caboxylate melatonin ethyl ester has been reported as 179–181°C from commercial sources and 184–185°C from primary research characterization [1], placing it approximately 60–70°C above that of melatonin (116–118°C) and approximately 74–85°C above that of its direct synthetic precursor, N-carboxylate melatonin ethyl ester (100–101°C as reported in the primary literature [1]; 105–106°C from commercial sources ). This pronounced elevation in melting point reflects the introduction of the 6-acetyl substituent, which enhances intermolecular dipole-dipole interactions and increases crystal lattice energy. The wide separation in melting ranges (>60°C from both the parent compound and the immediate precursor) provides a straightforward, instrumentally simple identity and purity check via melting point determination that cannot be performed with comparable confidence on the lower-melting analogs.

Physicochemical characterization Melting point Solid-state purity

Reference Standard-Grade Purity and Availability

Multiple independent commercial suppliers list a minimum purity specification of 95% for 6-acetyl-N-caboxylate melatonin ethyl ester, determined by HPLC or equivalent chromatographic methods . This purity tier, while lower than that of bulk pharmaceutical-grade melatonin (typically ≥98–99% ), is appropriate for its designated role as a synthetic intermediate and research reference standard. Importantly, the compound is catalogued as a reference standard by Clinivex (SKU RCLS2L101005) and is supplied with a certificate of analysis (COA) by multiple vendors including Toronto Research Chemicals (via CymitQuimica) and CATO Research Chemicals , indicating that the ≥95% purity level, combined with the characteristic melting point and NMR fingerprint, is sufficient for unambiguous identification and quantification in downstream analytical applications.

Reference standard Analytical quality control Purity specification

Dual-Function 6-Acetyl Group Architecture

The 6-acetyl substituent of 6-acetyl-N-caboxylate melatonin ethyl ester (3a) performs two sequential roles within the Karam synthesis that no structurally adjacent analog can fulfill. First, it activates the C-6 position as an electron-withdrawing group, ensuring that the subsequent Baeyer-Villiger oxidation with m-CPBA in the presence of trifluoroacetic acid proceeds selectively at the acetyl-bearing carbon to afford compound 4 in 83% yield [1]. Second, the resulting 6-acetoxy group serves as a protected hydroxyl that is quantitatively cleaved under basic conditions (NaOH/MeOH) to liberate 6-hydroxymelatonin (5) in 65% yield [1]. Melatonin lacks the 6-acetyl group entirely and therefore cannot serve as a substrate for Baeyer-Villiger oxidation at this position. N-Carboxylate melatonin ethyl ester (compound 2), while possessing the correct N-protection, lacks any C-6 functionality and would require a separate oxidation–protection sequence. 6-Hydroxymelatonin, bearing a free phenol, would undergo competing O-acylation under Friedel-Crafts conditions and cannot be elaborated further at the 6-position without protecting group manipulation. Only compound 3a presents the 6-acetyl group in the correct oxidation state to sequentially direct oxidation and serve as the protected hydroxyl precursor, enabling the entire four-step transformation to be completed without intermediate protecting group exchanges [1].

Latent functional group Synthetic strategy Protecting group chemistry

Application Scenarios for This Key Intermediate


Multi-Gram Synthesis of 6-Hydroxymelatonin

Laboratories requiring 6-hydroxymelatonin for receptor binding assays (MT1/MT2), antioxidant activity studies, or metabolite identification in biological matrices benefit from the Karam synthetic route built around 6-acetyl-N-caboxylate melatonin ethyl ester (3a). The 48% overall yield from melatonin [1] and the exclusive 6-regioselectivity [1] make this the most efficient documented route for preparing 6-hydroxymelatonin at the 100 mg to multi-gram scale. Procurement of compound 3a as a characterized intermediate (≥95% purity, mp 179–181°C) reduces the burden of in-house synthesis of the key Friedel-Crafts acylation step and provides a validated entry point for the final two transformations (Baeyer-Villiger oxidation and deprotection).

HPLC-MS Reference Standard for Melatonin Metabolites

6-Acetyl-N-caboxylate melatonin ethyl ester is commercially supplied with a certificate of analysis and is catalogued as a reference standard (Clinivex SKU RCLS2L101005 ; Toronto Research Chemicals TRC-A171960 ). Its distinct retention time, molecular ion (m/z 346.15 [M]+), and characteristic UV absorbance arising from the 6-acetylindole chromophore enable its use as an internal standard or system suitability check compound in HPLC-MS methods designed to quantify melatonin, 6-hydroxymelatonin, and their conjugated metabolites in plasma, urine, or tissue homogenates. The compound's melting point (179–185°C) [2] provides an orthogonal identity confirmation that complements chromatographic data.

Building Block for 6-Position Diversification

Structure-activity relationship (SAR) studies exploring 6-substituted melatonin analogs as MT1/MT2 receptor ligands or antioxidant agents require a versatile 6-functionalized intermediate. 6-Acetyl-N-caboxylate melatonin ethyl ester provides a chemically differentiated handle at C-6 that can be elaborated via Baeyer-Villiger oxidation to the 6-hydroxy derivative, reduced to the 6-(1-hydroxyethyl) analog, or converted to the 6-carboxy derivative through haloform oxidation, all while the N-carboxylate protecting group preserves the indole nitrogen from undesired side reactions [1]. The dual N-protection and 6-acetyl functionalization, which together enable sequential orthogonal deprotection strategies (basic methanolysis removes both acyl and carbamate groups simultaneously) [1], represent a synthetic logic that melatonin and N-carboxylate melatonin ethyl ester cannot provide.

Authentic Intermediate for QC of 6-Hydroxymelatonin

For contract research organizations and pharmaceutical analytical laboratories performing batch release testing of 6-hydroxymelatonin, the availability of a structurally authenticated synthetic intermediate (6-acetyl-N-caboxylate melatonin ethyl ester, CAS 188397-05-9) provides a crucial synthetic marker. By spiking the intermediate into reaction monitoring samples, analysts can verify that the critical Friedel-Crafts acylation step has been performed correctly in the synthesis of the 6-hydroxymelatonin being tested, and can quantify residual levels of the intermediate in the final product as a process-related impurity [1]. The compound's well-defined ¹H NMR and ¹³C NMR spectra [2], along with its characteristic melting point, enable unambiguous identification even in the presence of structurally similar melatonin-related substances.

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